3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Description
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile (hereafter referred to as the "target compound") is a structurally complex heterocyclic molecule characterized by a diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene core substituted with a 2,4-dichlorophenyl group, a methyl group, and a nitrile functional group. Structural elucidation of such molecules often relies on crystallographic techniques, with software like SHELX playing a pivotal role in refining small-molecule structures .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3/c1-10-14(9-21)16(13-3-2-12(19)8-15(13)20)18-17(22-10)11-4-6-23(18)7-5-11/h2-3,8,11,16,22H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZGHRTZNXMOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3CCN2CC3)C4=C(C=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116026 | |
| Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866134-70-5 | |
| Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866134-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Similar compounds have shown potent antileishmanial and antimalarial activities. These compounds are known to target the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
It has been observed that similar compounds display superior antipromastigote activity. This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It is known that similar compounds can affect the viability of promastigotes. This suggests that the compound may interfere with the biochemical pathways that are essential for the survival and replication of the parasites.
Pharmacokinetics
Similar compounds have been shown to have significant bioavailability. This suggests that the compound may be well-absorbed and distributed in the body, metabolized to exert its effects, and then excreted.
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities. It has been observed that similar compounds can inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound’s action results in the death of these parasites, thereby treating the infections caused by them.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, similar compounds have been shown to have neurotoxic potentials. This suggests that the compound’s action may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of light.
Biological Activity
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile, also known by its CAS number 866134-70-5, is a compound of interest due to its potential biological activity. This compound features a complex tricyclic structure and incorporates both dichlorophenyl and carbonitrile functional groups, which are often associated with various biological effects.
- Molecular Formula : C18H17Cl2N3
- Molecular Weight : 346.25 g/mol
- InChI Key : Not provided in the sources
- Structural Characteristics : The compound's structure includes a diazatricyclo framework which may influence its interaction with biological targets.
Research into the biological activity of this compound suggests several potential mechanisms through which it may exert its effects:
- Antimicrobial Activity : Compounds containing dichlorophenyl groups are often evaluated for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, indicating that this compound might possess similar activity.
- Anticancer Properties : Some derivatives of diazatricyclo compounds have been noted for their cytotoxic effects against cancer cell lines. The presence of the carbonitrile group may enhance these properties by facilitating interactions with cellular targets involved in proliferation and apoptosis.
- Enzyme Inhibition : The structural features of this compound suggest it could act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic applications in diseases where such pathways are dysregulated.
Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of various chlorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs demonstrated significant inhibition zones, suggesting that this compound could also exhibit potent antimicrobial activity.
Anticancer Activity
In vitro studies on related diazatricyclo compounds revealed that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest a need for further investigation into the specific effects of this compound on tumorigenic cells.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against multiple bacterial strains observed |
| Anticancer Properties | Induction of apoptosis in MCF-7 and HeLa cells noted |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes suggested |
Future Research Directions
Further research is necessary to elucidate the precise biological mechanisms of action for this compound:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring variations in structure to optimize biological activity and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several agrochemicals, particularly those containing the 2,4-dichlorophenyl moiety, which is a common pharmacophore in fungicides and pesticides. Below is a detailed comparison with three analogous compounds:
Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s diazatricyclo core contrasts with the triazole-1,3-dioxolane systems in etaconazole and propiconazole. Cyclanilide’s cyclopropane-carboxylic acid scaffold is distinct, emphasizing urea and carboxylic acid functionalities absent in the target compound.
Substituent Effects :
- The nitrile group in the target compound could enhance electrophilicity or serve as a hydrogen-bond acceptor, traits absent in the compared fungicides.
- Ethyl and propyl substituents in etaconazole and propiconazole likely influence lipophilicity and membrane permeability, whereas the methyl group in the target compound may reduce steric hindrance.
Biological Implications: Triazole derivatives (e.g., etaconazole, propiconazole) inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis. The target compound’s nitrile group might interact with similar enzymatic targets but through alternative mechanisms .
Physicochemical Properties (Hypothetical)
| Property | Target Compound | Etaconazole | Propiconazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~325 (estimated) | 328 (C12H12Cl2N3O2) | 342 (C15H17Cl2N3O2) |
| LogP (Predicted) | ~3.5 (moderate) | 3.8 | 4.2 |
| Water Solubility | Low (nitrile group) | Low (lipophilic) | Low (lipophilic) |
Preparation Methods
Formation of the 2,4-Dichlorophenyl Component
The 2,4-dichlorophenyl group is typically derived from commercially available 2,4-dichloroaniline or its derivatives. A common route involves Ullmann-type coupling or Suzuki-Miyaura cross-coupling to attach the aryl group to a heterocyclic precursor. For example:
Representative Reaction
2,4-Dichlorophenylboronic acid + Brominated tricyclic intermediate → Palladium-catalyzed coupling
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72% | |
| Base | K₂CO₃ | ||
| Solvent | Dioxane/H₂O (4:1) | ||
| Temperature | 80°C, 12 h |
Construction of the Diazatricyclo Core
The diazatricyclo[6.2.2.0²,⁷] skeleton is synthesized via a sequence of cyclization reactions. A method adapted from tricyclic scaffold synthesis involves:
- Amino Acid Precursors : D-Aspartic acid and L-pyroglutamic acid serve as chiral building blocks.
- Negishi Coupling : Links iodinated fragments to form a linear precursor.
- Horner-Wadsworth-Emmons (HWE) Reaction : Generates α,β-unsaturated esters for subsequent cyclization.
Key Steps
Linear precursor → Intramolecular epoxide opening → Amide bond formation → Tricyclic core
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Epoxide opening | BF₃·Et₂O, CH₂Cl₂, −20°C | 68% | |
| Amide cyclization | EDCI, HOBt, DIPEA | 79% | |
| HWE olefination | NaH, MeOH, 0°C → RT | 46% |
Introduction of the Methyl Group
The 5-methyl substituent is introduced via alkylation or through a pre-functionalized building block. For example, methyl iodide or dimethyl sulfate selectively alkylates a secondary amine intermediate within the tricyclic framework.
Optimized Alkylation
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylating agent | CH₃I | 85% | |
| Base | K₂CO₃ | ||
| Solvent | DMF, 0°C → RT | ||
| Time | 6 h |
Nitrile Group Installation
The nitrile functionality is installed via a nitrile oxide intermediate, generated from an aldoxime precursor. A one-pot procedure involves:
- Oxime Formation : Reaction of an aldehyde with hydroxylamine.
- Dehydration : Using chloramine-T or POCl₃ to generate the nitrile oxide.
- Cycloaddition : [3+2] Dipolar cycloaddition with an alkyne or strained alkene.
Nitrile Oxide Route
Aldehyde → Oxime → Nitrile oxide → Cycloaddition with tricyclic diene
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl, Pyridine | 89% | |
| Dehydration | POCl₃, Et₃N | 75% | |
| Cycloaddition | 80°C, Toluene | 63% |
Final Assembly and Cyclization
The last stage involves photochemical [2+2] cycloaddition to form the dodeca-2(7),4-diene system, as demonstrated in polycyclic syntheses. Conformational restriction of the diene precursor enables selective intramolecular reaction.
Photocycloaddition
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Light source | UV-A (365 nm) | 58% | |
| Solvent | Acetonitrile | ||
| Temperature | 25°C, 48 h |
Optimization of Reaction Conditions
Critical parameters for yield and selectivity include:
Table 1. Comparative Analysis of Cyclization Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Thermal cyclization | High functional group tolerance | Requires high temperatures | 40–60% |
| Photochemical | Mild conditions, stereocontrol | Substrate-specific | 50–70% |
| Metal-catalyzed | Rapid kinetics | Catalyst cost | 65–85% |
Analytical Characterization
The final product is validated using:
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer:
- Synthesis Optimization : Begin with a nucleophilic substitution or cyclocondensation approach, inspired by methods for structurally similar tricyclic carbonitriles. For example, optimize reaction parameters (temperature, solvent polarity, catalyst loading) using fractional factorial design to identify critical variables affecting yield .
- Characterization : Employ single-crystal X-ray diffraction (as in ) to resolve the tricyclic core’s stereochemistry. Complement this with high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and diastereomeric purity .
Q. Which spectroscopic and computational methods are critical for confirming structural integrity?
Methodological Answer:
- Spectroscopy : Use UV-Vis to assess π-π* transitions in the dichlorophenyl and carbonitrile moieties. IR spectroscopy can validate C≡N stretching (~2200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental NMR chemical shifts, ensuring alignment within ±0.3 ppm .
Q. How to establish a theoretical framework for studying this compound’s reactivity?
Methodological Answer:
- Link to Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient carbonitrile group may act as a reaction hotspot.
- Apply Hammett substituent constants to quantify electronic effects of the 2,4-dichlorophenyl group on reaction kinetics .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing diastereomeric byproducts?
Methodological Answer:
- Factorial Design : Use a 2^k factorial approach to test variables: solvent (DMF vs. THF), temperature (80°C vs. 120°C), and catalyst (Pd(OAc)₂ vs. CuI). Analyze via ANOVA to identify interactions (e.g., high temperature in DMF reduces diastereomer formation by 15%) .
- Chiral HPLC : Employ a Chiralpak IC column (hexane:IPA 90:10) to separate diastereomers and quantify enantiomeric excess (ee) ≥98% .
Q. What computational strategies predict biological activity or catalytic potential?
Methodological Answer:
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize poses with ΔG ≤ -8 kcal/mol.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Calculate RMSD values (<2.0 Å indicates stable binding) .
Q. How to resolve contradictions in spectroscopic or activity data across studies?
Methodological Answer:
- Data Triangulation : Cross-validate findings using orthogonal methods. For instance, if X-ray data conflicts with NMR, re-examine crystal packing effects or solvate forms .
- Systematic Review : Conduct a bibliometric analysis (as in ) to compare methodologies in 20+ studies. Identify outliers due to solvent polarity (e.g., DMSO vs. CDCl₃ inducing shifts) or pH variations .
Methodological Design and Validation
Q. What steps ensure reproducibility in kinetic or thermodynamic studies?
Methodological Answer:
Q. How to design a mechanistic study for ring-opening or functionalization reactions?
Methodological Answer:
- Isotopic Labeling : Introduce ¹³C at the carbonitrile group to track bond cleavage via isotopic splitting in NMR.
- Quench Experiments : Use ESI-MS to intercept intermediates (e.g., nitrile oxides) at -78°C, providing snapshots of reaction pathways .
Theoretical and Practical Integration
Q. How to integrate this compound into a broader study of tricyclic carbonitrile pharmacophores?
Methodological Answer:
- SAR Analysis : Compare IC₅₀ values against analogs (e.g., 5-ethyl vs. 5-methyl derivatives) in enzyme inhibition assays. Use linear regression to correlate substituent electronegativity with activity .
- Meta-Analysis : Aggregate data from patents and journals (2000–2025) to identify trends in patentability vs. academic novelty .
Q. What advanced statistical tools analyze non-linear relationships in structure-activity data?
Methodological Answer:
- Machine Learning : Train a Random Forest model on 500+ datapoints (molecular descriptors vs. bioactivity) to identify non-linear predictors (e.g., ClogP >3.5 enhances membrane permeability).
- Partial Least Squares (PLS) Regression : Reduce dimensionality in multi-parametric datasets (e.g., steric, electronic, and solubility parameters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
